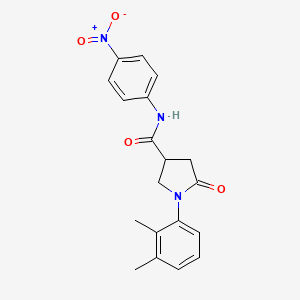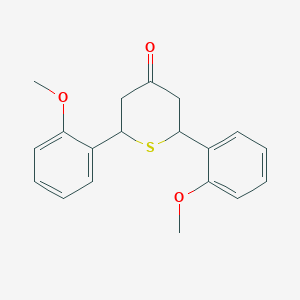
1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide
Descripción general
Descripción
1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPC-681, is a chemical compound that has been studied for its potential therapeutic applications. It belongs to the class of pyrrolidinecarboxamides and has been found to exhibit various biological activities.
Mecanismo De Acción
The mechanism of action of 1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood, but it is thought to involve the inhibition of certain enzymes and signaling pathways. It has been found to inhibit the activity of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HDAC inhibitors have been shown to have anticancer activity by inducing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been found to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, in macrophages and monocytes. It has also been found to inhibit the replication of hepatitis C virus (HCV) in vitro.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide in lab experiments is its ability to inhibit the activity of HDACs, which are important enzymes involved in gene expression. This makes it a useful tool for studying the role of HDACs in various biological processes. However, one limitation of using 1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide is its potential toxicity, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research involving 1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide. One area of interest is its potential use in combination with other anticancer agents to enhance their efficacy. Another area of interest is its potential use as an antiviral agent for the treatment of HCV and other viral infections. Further research is needed to fully understand the mechanism of action of 1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential therapeutic applications.
Aplicaciones Científicas De Investigación
1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied for its potential therapeutic applications in various fields of research. It has been found to exhibit anticancer, anti-inflammatory, and antiviral activities. In cancer research, 1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. It has also been found to induce apoptosis, or programmed cell death, in cancer cells.
Propiedades
IUPAC Name |
1-(2,3-dimethylphenyl)-N-(4-nitrophenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N3O4/c1-12-4-3-5-17(13(12)2)21-11-14(10-18(21)23)19(24)20-15-6-8-16(9-7-15)22(25)26/h3-9,14H,10-11H2,1-2H3,(H,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLWLJAHVAUPTMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)N2CC(CC2=O)C(=O)NC3=CC=C(C=C3)[N+](=O)[O-])C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclopentyl-5,6-dimethylthieno[2,3-d]pyrimidin-4-amine hydrochloride](/img/structure/B4105848.png)
![1-({[4-ethyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105856.png)
![N-{[4-allyl-5-({2-[(2-methyl-5-nitrophenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2-fluorobenzamide](/img/structure/B4105864.png)
![1-({[5-(1-naphthylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetyl)-4-phenylpiperazine](/img/structure/B4105874.png)
![N-[5-(ethoxymethyl)-1,3,4-thiadiazol-2-yl]-5-methyl-3-phenyl-4-isoxazolecarboxamide](/img/structure/B4105876.png)

![5-(2-chlorophenyl)-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine](/img/structure/B4105881.png)

![N-[(2-bromophenyl)(phenyl)methyl]-4-fluorobenzamide](/img/structure/B4105896.png)


![6-amino-4-{2-[(4-bromobenzyl)oxy]-3-methoxyphenyl}-3-propyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B4105914.png)

